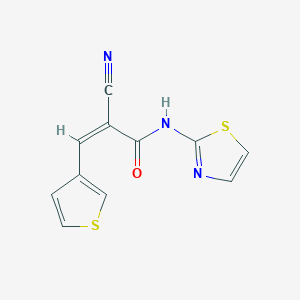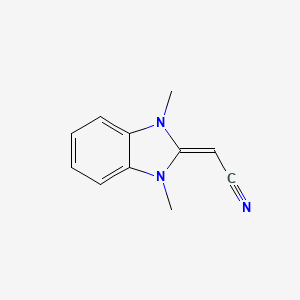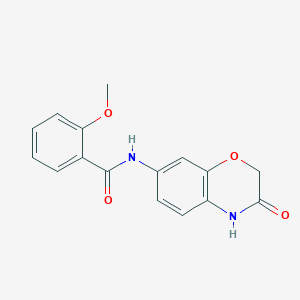![molecular formula C19H16N2O3S B7518931 7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one](/img/structure/B7518931.png)
7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one, also known as DTP, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromenone derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of 7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one is not fully understood, but it is believed to act through multiple pathways. 7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one has been shown to inhibit the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. 7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one also exhibits antioxidant activity by reducing oxidative stress and protecting cells from damage. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one has also been investigated for its neuroprotective effects and has shown promising results in various preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and study. 7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one has been extensively studied for its potential therapeutic applications, making it an attractive candidate for further research. However, there are also limitations to using 7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one in lab experiments. Its mechanism of action is not fully understood, and there is limited information available on its toxicity and pharmacokinetics.
Orientations Futures
There are several future directions for the study of 7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one. One potential avenue is the investigation of its potential therapeutic applications in various diseases, such as cancer, neurodegenerative disorders, and inflammatory diseases. Another potential direction is the development of novel derivatives of 7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one with improved potency and selectivity. The use of 7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one in combination with other drugs or therapies is also an area of interest for future research. Additionally, further studies are needed to understand the mechanism of action, toxicity, and pharmacokinetics of 7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one.
Méthodes De Synthèse
The synthesis of 7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one involves the reaction of 4-ethyl-7-hydroxychromen-2-one with 5,6-dimethylthieno[2,3-d]pyrimidine-4-ol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the yield of the product is optimized by varying the reaction parameters. The synthesis method of 7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one is well-established and has been reported in various scientific journals.
Applications De Recherche Scientifique
7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one has also been investigated for its neuroprotective effects and has shown promising results in various preclinical studies.
Propriétés
IUPAC Name |
7-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-4-12-7-16(22)24-15-8-13(5-6-14(12)15)23-18-17-10(2)11(3)25-19(17)21-9-20-18/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQUQSKLCBKUOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC3=C4C(=C(SC4=NC=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide](/img/structure/B7518875.png)
![N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide](/img/structure/B7518879.png)
![2-[[2-(3-Cyclopentyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide](/img/structure/B7518884.png)

![N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7518903.png)
![9,10,10-trioxo-N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)thioxanthene-3-carboxamide](/img/structure/B7518910.png)
![2-[[3-(Tert-butylsulfamoyl)-4-chlorobenzoyl]amino]thiophene-3-carboxamide](/img/structure/B7518914.png)



![N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7518926.png)
![2-(2-fluorophenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B7518938.png)
![2-[(4-ethoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7518955.png)